TRPV1 Binding Affinity: Moderate Ki Differentiates from High-Potency Clinical Antagonists SB-705498 and AMG-517
In a radioligand displacement assay using [³H]RTX on human TRPV1 expressed in HEK293 cells, the target compound exhibited a Ki of 156 nM [1]. This affinity is approximately 6–10 fold weaker than the clinical candidate SB-705498 (TRPV1 pKi = 7.6, equivalent to Ki ≈ 25 nM) [2], and substantially weaker than the ultrapotent antagonist AMG-517 (capsaicin-activation IC₅₀ = 0.76 nM) . Unlike these high-affinity antagonists, which can fully suppress TRPV1 at low nanomolar concentrations and have been associated with hyperthermic side effects in humans [3], the moderate affinity of this compound positions it as a potentially more gradable pharmacological tool for probing partial TRPV1 blockade—a profile of growing interest for avoiding on-target thermoregulatory disruption.
| Evidence Dimension | TRPV1 binding affinity (Ki / IC₅₀) |
|---|---|
| Target Compound Data | Ki = 156 nM (displacement of [³H]RTX, human TRPV1-HEK293) |
| Comparator Or Baseline | SB-705498: pKi = 7.6 (Ki ≈ 25 nM); AMG-517: capsaicin IC₅₀ = 0.76 nM |
| Quantified Difference | Target compound is ~6-fold weaker than SB-705498 and ~200-fold weaker than AMG-517 |
| Conditions | [³H]RTX displacement assay, human TRPV1 expressed in HEK293 cells |
Why This Matters
Moderate TRPV1 affinity may enable partial antagonism and reduced hyperthermic liability compared to clinical-stage high-affinity blockers, a key consideration when selecting a TRPV1 tool compound for in vivo pain or thermoregulation studies.
- [1] BindingDB. BDBM50376270, CHEMBL406573: Ki 156 nM [³H]RTX displacement, human TRPV1-HEK293. Accessed 2026. View Source
- [2] Gunthorpe MJ et al. Characterization of SB-705498, a Potent and Selective Vanilloid Receptor-1 (VR1/TRPV1) Antagonist. J Pharmacol Exp Ther, 321(3):1183-92, 2007. View Source
- [3] Gavva NR et al. Pharmacological blockade of the vanilloid receptor TRPV1 elicits marked hyperthermia in humans. Pain, 136(1-2):202-10, 2008. View Source
